3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a benzoxazole ring fused with an imidazo[1,2-a]pyridine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one typically involves multi-step reactions. One common method includes the condensation of 2-aminophenol with 2-bromo-3-methylimidazo[1,2-a]pyridine under basic conditions to form the benzoxazole ring. This is followed by methylation at the 3-position using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to cell death in the case of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine ring but lacks the benzoxazole moiety.
Benzoxazole: Contains the benzoxazole ring but does not have the imidazo[1,2-a]pyridine structure.
3-Methylbenzoxazole: Similar in structure but lacks the imidazo[1,2-a]pyridine ring.
Uniqueness
What sets 3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one apart is the combination of both the benzoxazole and imidazo[1,2-a]pyridine rings in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
94704-28-6 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H13N3O2/c1-10-15(17-14-5-3-4-8-19(10)14)11-6-7-13-12(9-11)18(2)16(20)21-13/h3-9H,1-2H3 |
InChI Key |
XUCKWFWSASVBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C3=CC4=C(C=C3)OC(=O)N4C |
Origin of Product |
United States |
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